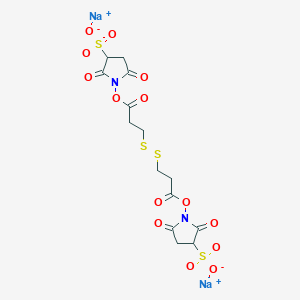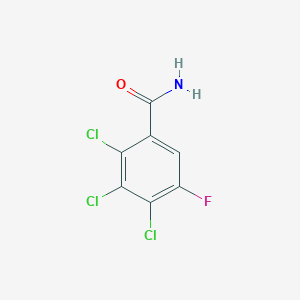![molecular formula C28H32ClNO2 B8027522 (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride](/img/structure/B8027522.png)
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a tetrahydronaphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the construction of the tetrahydronaphthalene core. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Phenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group.
Construction of Tetrahydronaphthalene Core: This can be done through cyclization reactions, often using catalysts to facilitate the formation of the desired ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
化学反応の分析
Types of Reactions
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. This can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
作用機序
The mechanism of action of (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one, share structural similarities with (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride.
Phenyl-Substituted Compounds: Compounds with phenyl groups, such as phenylalanine, also share some structural features.
Uniqueness
What sets this compound apart is its combination of a pyrrolidine ring, a phenyl group, and a tetrahydronaphthalene core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
IUPAC Name |
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYWKVSAHDQRB-SEDDDLTMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[NH+](C1)CCOC2=CC=C(C=C2)[C@@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S)-3-(4-methylpiperazin-4-ium-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027446.png)



![2-(6-Chloro-pyridin-3-yl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027486.png)

![8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027500.png)


![3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027539.png)



